MRT-81 is classified as a small molecule antagonist. Its primary function is to inhibit the activity of smoothened receptors, which are integral to the Hedgehog signaling pathway. This pathway is often aberrantly activated in various cancers, making MRT-81 a compound of interest for therapeutic development aimed at targeting these malignancies.
The synthesis of MRT-81 has been achieved through several chemical methodologies that focus on constructing its unique molecular framework. While specific details regarding the synthetic routes are not extensively documented in the available literature, the synthesis typically involves multi-step organic reactions, including:
MRT-81 has a distinct molecular structure characterized by its ability to interact with smoothened receptors. The structural formula includes various functional groups that contribute to its receptor-binding capabilities.
The molecular weight of MRT-81 is approximately 300 g/mol, and its formula can be expressed as C₁₈H₁₉N₃O₂S. The structural representation highlights key functional groups that facilitate its biological activity.
MRT-81 primarily engages in receptor-ligand interactions with smoothened receptors. The antagonist action prevents the activation of downstream signaling pathways associated with cell proliferation and survival.
The binding affinity of MRT-81 to smoothened receptors has been quantitatively assessed through various biochemical assays, demonstrating its effectiveness in inhibiting receptor activity at nanomolar concentrations.
MRT-81 exerts its biological effects by binding to the smoothened receptor, blocking its activation by Hedgehog ligands. This inhibition disrupts the signaling cascade that leads to cellular responses associated with growth and differentiation.
Studies have shown that MRT-81 effectively reduces the transcriptional activity mediated by smoothened receptors in cancer cell lines, indicating its potential utility in therapeutic applications targeting Hedgehog-driven tumors.
MRT-81 is typically described as a solid at room temperature with moderate solubility in organic solvents. Its melting point and other physical characteristics are essential for formulation development.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests compatibility with various functional groups, allowing for potential derivatization.
MRT-81 has been investigated for its potential applications in cancer therapy, particularly in tumors where the Hedgehog signaling pathway is implicated. Its role as a smoothened receptor antagonist positions it as a candidate for further development in targeted therapies aimed at inhibiting tumor growth and progression.
MRT-81 is a potent antagonist of human and rodent smoothened (Smo) receptors, exhibiting an IC₅₀ of 41 nM in Shh-light2 cell-based assays [1] [8]. Its molecular structure (C₃₁H₂₉N₃O₅S; MW: 555.64) features a thiourea scaffold that enables high-affinity interactions with Smo’s transmembrane heptahelical bundle [1] [5]. Molecular dynamics simulations reveal that MRT-81 binds within Smo’s hydrophobic tunnel in the transmembrane domain (TMD), inducing conformational changes that stabilize the receptor in an inactive state [5]. This binding obstructs cholesterol transport—a critical step for Smo activation—by shrinking the tunnel’s upper leaflet volume by >40% compared to agonist-bound states [5]. Selectivity studies confirm minimal off-target effects against related GPCRs, attributed to its unique interactions with Smo-specific residues (e.g., R6.32 and W7.55) in the intracellular π-cation lock [5] [8].
Table 1: Binding Characteristics of MRT-81 vs. Reference Compounds
Parameter | MRT-81 | Cyclopamine | Vismodegib |
---|---|---|---|
IC₅₀ (Shh-light2 cells) | 41 nM | 300 nM | 3 nM |
Smo Binding Site | TMD | CRD & TMD | TMD |
Cholesterol Tunnel Effect | Shrinks tunnel | Expands tunnel | Neutral |
Resistance Mutation Susceptibility | Low | Moderate | High |
Unlike cyclopamine (a CRD-targeting alkaloid) or vismodegib (a clinical TMD inhibitor), MRT-81 exhibits a dual mechanism:
MRT-81 inhibits SAG (Smoothened agonist)-induced differentiation of C3H10T1/2 mesenchymal cells into osteoblasts (IC₅₀: 64 nM), confirming blockade of canonical Hh signaling [1] [4]. In medulloblastoma models, it suppresses Gli1 nuclear translocation and transcriptional activity at concentrations as low as 10 nM, reducing expression of oncogenic targets (BCL2, MYCN, CCND1) by >70% [1] [2]. Tumor spheroid assays demonstrate dose-dependent reduction in Gli1-driven luciferase reporter activity (EC₅₀: 0.041 µM), correlating with impaired colony formation in basal cell carcinoma (BCC) cell lines [1] [6].
Table 2: Gli Suppression by MRT-81 Across Cancer Models
Cancer Model | Target | Inhibition Efficacy | Key Downregulated Genes |
---|---|---|---|
Medulloblastoma (GCPs) | Gli1 nuclear entry | IC₅₀ < 10 nM | GLI1, MYCN, PTCH1 |
Basal Cell Carcinoma | Gli2 activity | 85% reduction at 100 nM | BCL2, CCND1, FOXM1 |
Pancreatic Cancer | Gli1 mRNA | 70% reduction at 500 nM | SHH, SNAI1, ZEB1 |
MRT-81 indirectly attenuates non-canonical Gli activation via:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3